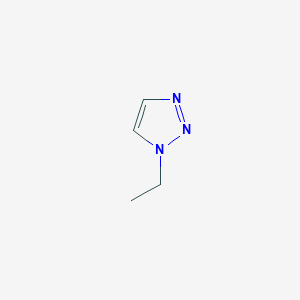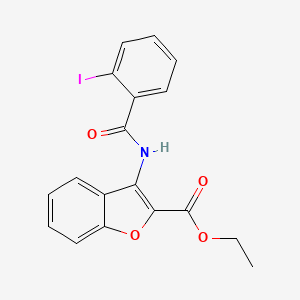![molecular formula C16H25N3O3 B2718516 Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate CAS No. 1252521-35-9](/img/structure/B2718516.png)
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate has shown promising results in various scientific research applications. It has been studied as a potential treatment for neuropathic pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been studied for its neuroprotective effects and its ability to improve cognitive function.
Mecanismo De Acción
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and pain sensation. By blocking this receptor, Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate has been shown to have various biochemical and physiological effects. It has been found to reduce neuropathic pain in animal models, possibly through its modulation of the α7 nAChR. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to improve cognitive function and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate in lab experiments is its selectivity for the α7 nAChR. This allows for more targeted studies of this receptor and its role in various physiological processes. However, one limitation of using this compound is its relatively new status, which means that there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate. One potential direction is the investigation of its potential as a treatment for drug addiction and withdrawal symptoms. Another potential direction is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate and its potential applications in various physiological processes.
Métodos De Síntesis
The synthesis method of Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate involves the reaction of 2-piperidinemethanol with 1-cyanocyclopentane-1-carboxylic acid, followed by the protection of the resulting amine with tert-butoxycarbonyl (Boc) group, and subsequent deprotection with trifluoroacetic acid (TFA). The final step involves the esterification of the free amine with methyl acetoacetate to yield the desired compound.
Propiedades
IUPAC Name |
methyl 2-[1-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-22-15(21)10-13-6-2-5-9-19(13)11-14(20)18-16(12-17)7-3-4-8-16/h13H,2-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSSTDUREAOVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)


![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)


![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)
